(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Overview
Description
(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The outcome of this reaction depends on the structure of the starting bromo ketone. Another method involves a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .
Scientific Research Applications
(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- (6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate
- 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Uniqueness
(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76919-42-1 |
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Molecular Formula |
C6H7ClN2OS |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h10H,1-3H2 |
InChI Key |
SASBIBPLULQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CO)Cl |
Origin of Product |
United States |
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